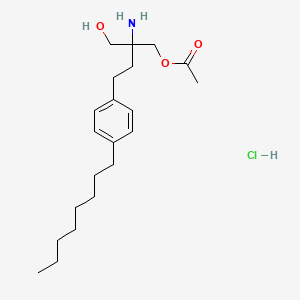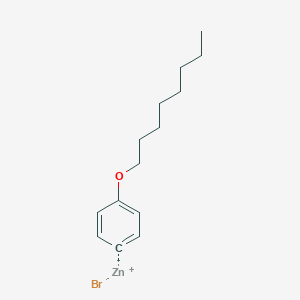![molecular formula C26H22N6O B14891993 1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. Common synthetic routes include:
Direct Synthesis: Combining elements or simpler compounds under controlled conditions.
Catalytic Reactions: Using catalysts to facilitate the formation of “N/A” from precursor molecules.
Solvent-Based Methods: Dissolving reactants in a solvent to promote the desired chemical reactions.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration are meticulously controlled. Common methods include:
Batch Processing: Producing “N/A” in discrete batches.
Continuous Flow Processing: Continuously feeding reactants into a reactor and continuously removing products.
化学反应分析
Types of Reactions
“N/A” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of reduced compounds such as alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
科学研究应用
“N/A” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in manufacturing processes and as a component in various industrial products.
作用机制
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: “N/A” may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: “N/A” may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: “N/A” may influence signal transduction pathways, altering cellular responses.
属性
分子式 |
C26H22N6O |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H22N6O/c1-3-33-17-14-12-16(13-15-17)32-24(27)22(25-30-20-10-6-7-11-21(20)31(25)2)23-26(32)29-19-9-5-4-8-18(19)28-23/h4-15H,3,27H2,1-2H3 |
InChI 键 |
KTXSYRSOTILTLI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


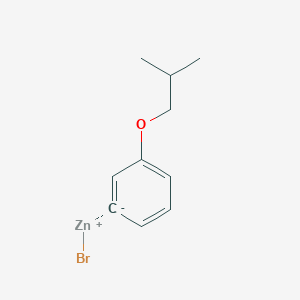
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
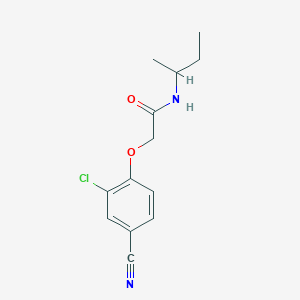
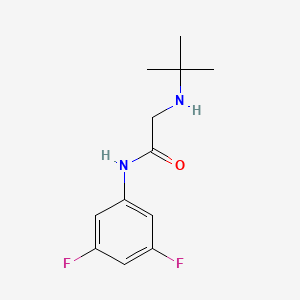
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
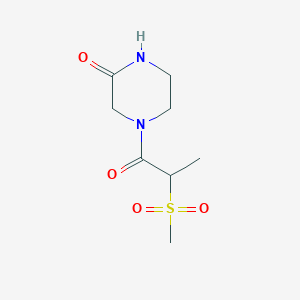
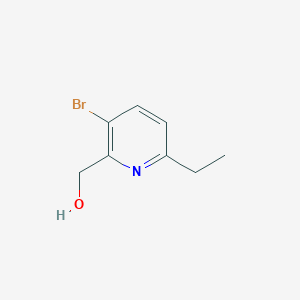
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
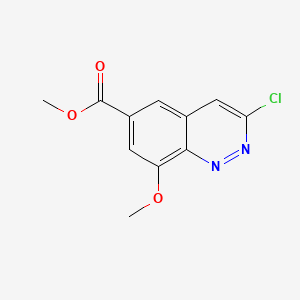
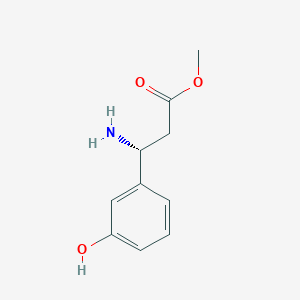

![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
